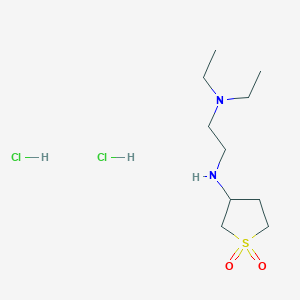

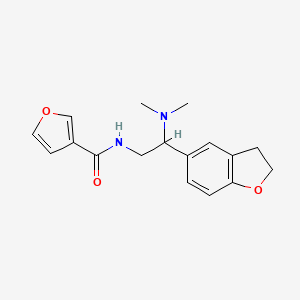

![molecular formula C17H16N2OS B2529241 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide CAS No. 391229-86-0](/img/structure/B2529241.png)

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide” is a benzothiazole-based compound . It is also known as ThT-NE and is used as a G-quadruplex (G4)-targeted fluorogenic probe for the visualization of viral RNA in living host cells .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Molecular Structure Analysis

The empirical formula of ThT-NE is C19H23ClN2S and its molecular weight is 346.92 . The structure of the compound includes a benzothiazole ring, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The synthesized compounds were evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa .

Physical And Chemical Properties Analysis

ThT-NE is a powder form compound with a quality level of 100 and an assay of ≥95% . It is stored at a temperature of −20°C .

Wissenschaftliche Forschungsanwendungen

Benzothiazole Derivatives and Their Applications

Biological Activities and Therapeutic Applications : Benzothiazole derivatives have been extensively studied for their varied biological activities. Research highlights their potential as antimicrobial, analgesic, anti-inflammatory, antitumor, and antiviral agents. The structural uniqueness of benzothiazole, particularly its methine center, makes it an integral part of many natural and synthetic bioactive molecules. These compounds have less toxic effects, and modifications in their structure have led to enhanced activities, establishing benzothiazole as a crucial moiety in medicinal chemistry (Bhat & Belagali, 2020).

Patent Review on Benzothiazoles (2010 – 2014) : A comprehensive review of patents filed between 2010 and 2014 revealed benzothiazole-based compounds' significant chemotherapeutic potential. These derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. The 2-arylbenzothiazole moiety, in particular, is being explored for its antitumor properties, highlighting benzothiazole's increasing importance in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Wirkmechanismus

Zukünftige Richtungen

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . The synthesized compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . This suggests potential future directions for the development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells .

Eigenschaften

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-11-8-9-14-15(10-11)21-17(19(14)3)18-16(20)13-7-5-4-6-12(13)2/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCGXUKDKUXJLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3C)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

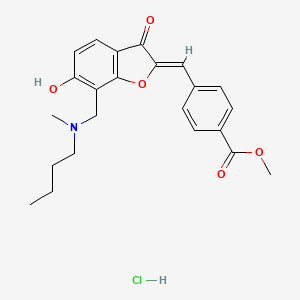

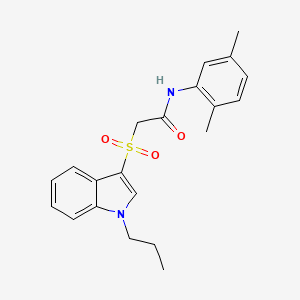

![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)

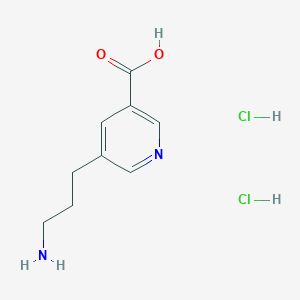

![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)

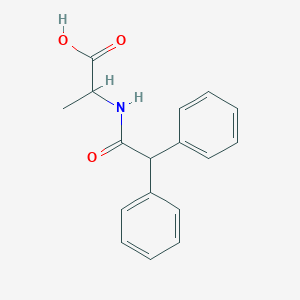

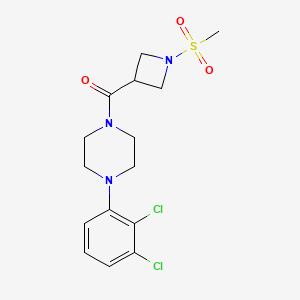

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)

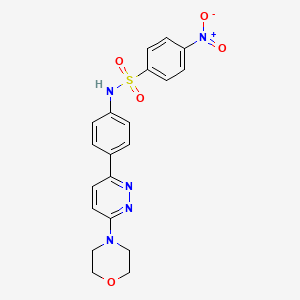

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)